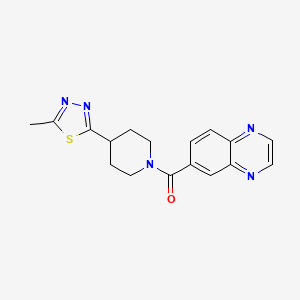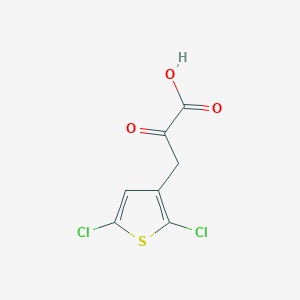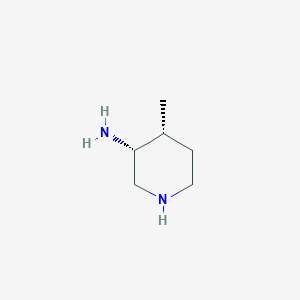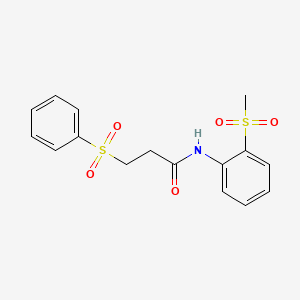![molecular formula C18H15N5O B2551675 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide CAS No. 1385461-92-6](/img/structure/B2551675.png)
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide, also known as CPPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPMA belongs to the class of pyrazole derivatives and has been found to possess a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of New Heterocyclic Compounds
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Research demonstrates its utility in creating new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating 4-pyridyl moiety. These processes involve reactions with hydrazonoyl chlorides, benzylidenemalononitriles, and phenylisothiocyanate, leading to the formation of aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazoles, showcasing the compound's versatility in heterocyclic chemistry (Dawood, Alsenoussi, & Ibrahim, 2011).
Antimicrobial Activity
Another research direction explores the antimicrobial properties of heterocycles derived from this compound. Compounds synthesized using this molecule have been evaluated for their efficacy against various microbial agents, highlighting the potential for developing new antimicrobial agents. This research underscores the importance of structural variation in the development of compounds with potential therapeutic applications (Bondock, Rabie, Etman, & Fadda, 2008).
Facilitating Novel Organic Syntheses
The compound is also instrumental in facilitating novel organic syntheses, including the creation of 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives. These syntheses involve reactions with hydrazonoyl chlorides and DMF-DMA, leading to a diverse range of organic products. This highlights the compound's role in expanding the toolkit available for organic chemists in the synthesis of complex molecules with potential for further functionalization and application in various fields (Dawood, Farag, & Khedr, 2008).
Insecticidal Applications
Research into the insecticidal properties of derivatives incorporating this compound against the cotton leafworm, Spodoptera littoralis, has shown promising results. The synthesis of new heterocycles incorporating a thiadiazole moiety from this compound and their assessment as insecticidal agents highlight its potential use in agricultural pest management, offering a new approach to controlling pest populations with synthetic organic compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propriétés
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-10-17(22-18(24)9-14-5-4-8-20-11-14)15-12-21-23(13-15)16-6-2-1-3-7-16/h1-8,11-13,17H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOAGHMLGNJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
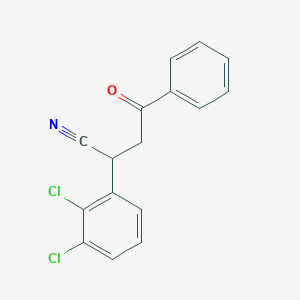
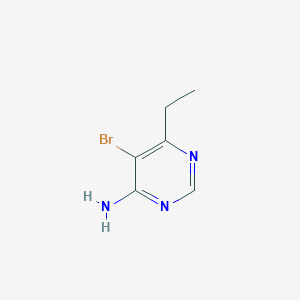
![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)


![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)
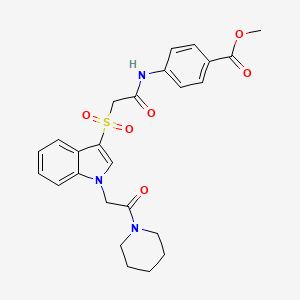
![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)
![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)
